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molecular formula C7H11N3O2 B8787529 Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)- CAS No. 55808-28-1

Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)-

Cat. No. B8787529
M. Wt: 169.18 g/mol
InChI Key: AXRUPDNSMDFUHG-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

To 3-amino-5-methylisoxazole (490.6 mg), pyridine (3 g) and dimethylcarbamoyl chloride (1.18 g) are added, and the resultant mixture is stirred at 60° C for 5.5 hours. The pyridine is evaporated under reduced pressure. The residue is mixed with water (15 ml), adjusted to pH 1 with 5% hydrochloric acid and shaken with chloroform. The chloroform layer is evaporated to remove the chloroform, The residue is mixed with 1.5% methanolic sodium hydroxide solution (25 ml) and evaporated. The residue is extracted with chloroform again. The organic layer is washed with water, dried over anhydrous sodium sulfate and evaporated to remove the chloroform. The residue is chromatographed on a thin layer of silica gel to give 1,1-dimethyl-3-(5-methyl-3-isoxazolyl)urea (0.4735 g) as crystals melting at 150.5° to 151.5° C. The yield is 56%.
Quantity
490.6 mg
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[CH3:8][N:9]([CH3:13])[C:10](Cl)=[O:11]>N1C=CC=CC=1>[CH3:8][N:9]([CH3:13])[C:10]([NH:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
490.6 mg
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
1.18 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
3 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
shaken with chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is mixed with water (15 ml)
CUSTOM
Type
CUSTOM
Details
The chloroform layer is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the chloroform
ADDITION
Type
ADDITION
Details
The residue is mixed with 1.5% methanolic sodium hydroxide solution (25 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with chloroform again
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove the chloroform
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a thin layer of silica gel

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NC1=NOC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4735 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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